Cas no 660862-48-6 ((S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate)

(S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate is a chiral piperazine derivative featuring tert-butyloxycarbonyl (Boc) protecting groups and a 2-hydroxyethyl substituent. This compound is valuable in organic synthesis, particularly in the preparation of enantiomerically pure intermediates for pharmaceuticals and bioactive molecules. The Boc groups enhance stability and facilitate selective deprotection under mild acidic conditions, while the hydroxyethyl side chain provides a versatile handle for further functionalization. Its high purity and well-defined stereochemistry make it suitable for asymmetric synthesis and peptidomimetic applications. The compound’s structural features ensure compatibility with a range of coupling reagents and reaction conditions, offering flexibility in complex molecule assembly.
(S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate structure
660862-48-6 structure
Product Name:(S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate
CAS No:660862-48-6
MF:C16H30N2O5
MW:330.419805049896
MDL:MFCD20489327
CID:1023863
PubChem ID:69212205
Update Time:2025-10-29

(S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
    • (S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate
    • (S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylic acid di-tert-butyl ester
    • AK102264
    • ANW-62288
    • CTK8B9266
    • KB-211694
    • SureCN4840168
    • MFCD20489327
    • VUZKEHBQEOADAS-LBPRGKRZSA-N
    • di-tert-butyl (S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
    • AKOS016004175
    • 1,4-DI-TERT-BUTYL (2S)-2-(2-HYDROXYETHYL)PIPERAZINE-1,4-DICARBOXYLATE
    • (S)-di-tert-Butyl2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
    • D82467
    • DTXSID80740013
    • CS-0137038
    • BS-17362
    • Di-tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
    • ditert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
    • SCHEMBL4840168
    • 660862-48-6
    • MDL: MFCD20489327
    • Inchi: 1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3/t12-/m0/s1
    • InChI Key: VUZKEHBQEOADAS-LBPRGKRZSA-N
    • SMILES: O(C(C)(C)C)C(N1CCN(C(=O)OC(C)(C)C)C[C@@H]1CCO)=O

Computed Properties

  • Exact Mass: 330.21547206g/mol
  • Monoisotopic Mass: 330.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 79.3Ų

Experimental Properties

  • PSA: 79.31000
  • LogP: 2.10100

(S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate Pricemore >>

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(S)-di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate; .
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(S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:660862-48-6)(S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate
Order Number:A1046127
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:21
Price ($):275.0
Email:sales@amadischem.com

Additional information on (S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate

Introduction to (S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate (CAS No. 660862-48-6)

(S)-Di-tert-butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate, commonly referred to by its CAS number 660862-48-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of piperazine, a six-membered ring containing two nitrogen atoms, which is widely used in drug design due to its unique structural properties and ability to form hydrogen bonds. The presence of di-tert-butyl groups and hydroxyethyl substituents in this molecule further enhances its chemical versatility and potential applications.

The structure of (S)-Di-tert-butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate is characterized by a piperazine ring with two carboxylic acid groups at the 1 and 4 positions, each substituted with di-tert-butyl esters. The stereochemistry at the chiral center is specified as (S), indicating a specific spatial arrangement of the substituents around the chiral carbon atom. This stereochemistry plays a crucial role in determining the compound's pharmacokinetic properties and biological activity.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing bioavailability and reducing adverse effects. The (S) configuration of this compound has been shown to enhance its solubility and stability under physiological conditions, making it a promising candidate for various therapeutic applications.

In terms of synthesis, (S)-Di-tert-butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate can be prepared through a multi-step process involving nucleophilic substitution and esterification reactions. The use of di-tert-butyl groups as protecting agents for the carboxylic acid functionalities not only simplifies the synthesis but also improves the overall purity of the final product.

The physical and chemical properties of this compound have been extensively studied to understand its behavior under different conditions. For instance, its melting point, boiling point, and solubility in various solvents have been determined experimentally and corroborated with computational models. These studies provide valuable insights into its potential for use in drug delivery systems or as an intermediate in organic synthesis.

One of the most exciting developments involving (S)-Di-tert-butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate is its application in the development of novel drug delivery systems. Researchers have explored its ability to form self-assembled nanostructures, which can encapsulate hydrophobic drugs and enhance their delivery to target sites in the body. This property makes it a valuable component in nanotechnology-based therapeutic strategies.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. Its unique combination of hydrophilic and hydrophobic groups allows it to serve as a versatile building block for constructing amphiphilic materials with tunable properties. These materials have potential applications in sensors, coatings, and advanced composites.

The biological activity of (S)-Di-tert-butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate has been evaluated in several in vitro and in vivo models. Studies have demonstrated its ability to modulate cellular signaling pathways involved in inflammation and apoptosis, suggesting its potential as an anti-inflammatory agent or anticancer drug.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets with high accuracy. These computational models complement experimental studies and accelerate the discovery process by identifying promising leads for further optimization.

In conclusion, (S)-Di-tert-butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate (CAS No. 660862-48) is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and versatile functional groups make it an invaluable tool for researchers working on drug development, material science, and nanotechnology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:660862-48-6)(S)-Di-tert-Butyl 2-(2-hydroxyethyl)-piperazine-1,4-dicarboxylate
A1046127
Purity:99%
Quantity:1g
Price ($):275.0
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